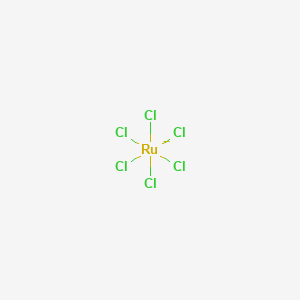
Hexachlororuthenate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexachlororuthenate(2-) is a perchlorometallate anion having six chlorines and ruthenium(IV) as the metal component. It is a perchlorometallate anion and a ruthenium coordination entity.
Aplicaciones Científicas De Investigación
Photocatalysis in Decomposition Reactions Hexachlororuthenate(IV) is effective in catalyzing the photodecomposition of chloroform into hydrogen chloride and phosgene under UV irradiation. This involves its transformation into an active species, possibly involving a photoactive complex with chloroform (Chan et al., 2013).
Catalyst in Chemical Reactions Ammonium hexachlororuthenate complex, when supported on activated carbon, shows superior catalytic activity in the hydrochlorination of acetylene. This complex enhances catalytic activity and stability (Gu et al., 2017).
Formation of Nanometer Metallocatalysts Hexachlororuthenate can be reduced by photosynthetic thylakoid membranes, forming nanometer-sized ruthenium catalysts. This process allows the creation of nanometer-sized catalysts at room temperature while preserving biological function (Lee, Lee, & Greenbaum, 2005).
Crystal Structure Analysis The interaction of potassium hexachlororuthenate(IV) with various compounds can be analyzed for structural studies, as shown in the preparation of specific ruthenate complexes (Sharutin, Sharutina, & Senchurin, 2015).
Thermodynamic Studies Ammonium hexachlororuthenate's heat capacity and thermodynamic properties have been measured, providing insights into its physical properties and stability (Weir & Westrum, 2014).
Trace Metal Analysis Hexachlororuthenate's reaction with specific compounds, like dithizone, is used in the selective determination of ruthenium traces in various samples, demonstrating its applicability in analytical chemistry (Röbisch, Schober, & Dietel, 1982).
Imaging and Electronic Studies Hexachlororuthenate is used in near-edge X-ray absorption fine structure (NEXAFS) investigations to understand electronic and structural properties of transition metal compounds (Chen, 1998).
Electrochemical Applications Modified electrodes with ruthenium hexachlororuthenate films show electrocatalytic activity in the oxidation of nucleosides like guanosine and adenosine, indicating potential in bioanalytical applications (Shaidarova et al., 2018).
Propiedades
Nombre del producto |
Hexachlororuthenate(2-) |
|---|---|
Fórmula molecular |
Cl6Ru-2 |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
hexachlororuthenium(2-) |
InChI |
InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+4/p-6 |
Clave InChI |
TUFMHIFKSNYIMZ-UHFFFAOYSA-H |
SMILES canónico |
Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




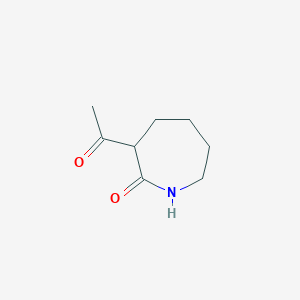
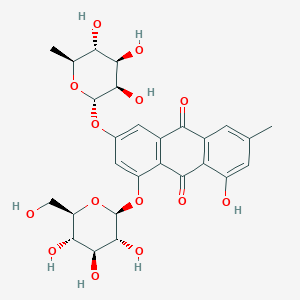
![N-[2-(6-Chloro-5-methoxy-2-methyl-1H-indol-3-YL)ethyl]acetamide](/img/structure/B1259326.png)

![Cyclopenta[c]thiophene](/img/structure/B1259328.png)
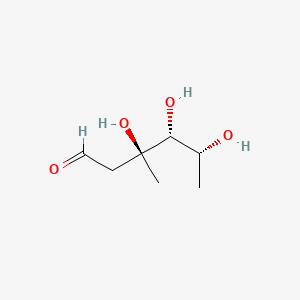
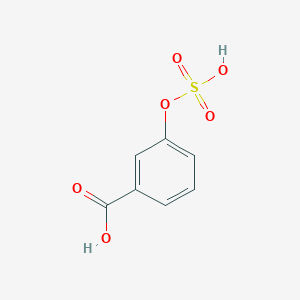
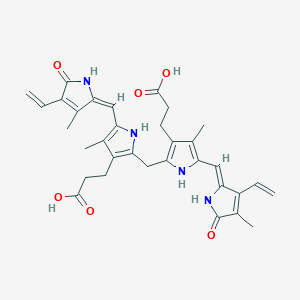

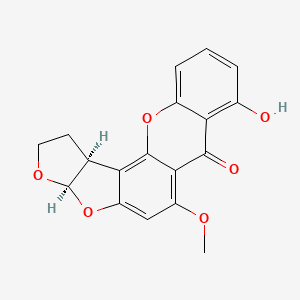
![[(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1259339.png)

